molecular formula C11H11N B181126 6,7-Dimethylquinoline CAS No. 20668-33-1

6,7-Dimethylquinoline

Cat. No.: B181126
CAS No.: 20668-33-1
M. Wt: 157.21 g/mol
InChI Key: UJSRVVQKNSYGKS-UHFFFAOYSA-N
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Description

6,7-Dimethylquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound Quinoline and its derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Scientific Research Applications

6,7-Dimethylquinoline has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Future Directions

The future directions for research on 6,7-Dimethylquinoline could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, the development of antagonists to essential metabolites has not been possible due to the limited progress in the biochemistry and metabolism of the many stages of malarial parasite . Therefore, future research could focus on this area.

Biochemical Analysis

Biochemical Properties

6,7-Dimethylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular responses to environmental stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, altering their conformation and activity. This binding can result in either the inhibition or activation of the enzyme, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and alter cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At high doses, this compound can induce toxicity, leading to liver damage, oxidative stress, and alterations in metabolic function . Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake and distribution within the cell . The localization and accumulation of this compound within specific cellular compartments can affect its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,7-Dimethylquinoline can be synthesized through various methods, including:

    Skraup Synthesis: This classical method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Doebner-Miller Reaction: This involves the condensation of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound often involves optimized versions of the above synthetic routes, utilizing continuous flow reactors and greener catalysts to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethylquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: It can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Comparison with Similar Compounds

6,7-Dimethylquinoline can be compared with other quinoline derivatives such as:

    Quinoline: The parent compound with a wide range of applications.

    2-Methylquinoline: Another methyl-substituted quinoline with different properties.

    4-Hydroxyquinoline: Known for its biological activities and used in drug development.

Uniqueness: The presence of two methyl groups at the 6th and 7th positions of the quinoline ring in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6,7-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-6-10-4-3-5-12-11(10)7-9(8)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSRVVQKNSYGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174712
Record name 6,7-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20668-33-1
Record name 6,7-Dimethylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020668331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main metabolic pathways of 6,7-dimethylquinoline in rainbow trout?

A: Research shows that rainbow trout readily absorb this compound from water. [] The primary metabolic pathway involves hydroxylation at the 6- and 7-methyl groups, forming 7-hydroxymethyl-6-methylquinoline and 6-hydroxymethyl-7-methylquinoline. These metabolites are then conjugated, likely with glucuronide or sulphate, before being excreted. [] This biotransformation process indicates the fish's ability to detoxify and eliminate this compound.

Q2: Has this compound been identified as a natural product?

A: Yes, a hydroxylated derivative of this compound, specifically 3,4-dihydroxy-6,7-dimethylquinoline-2-carboxylic acid, was isolated from the marine-derived fungus Aspergillus sp. M512. [] This finding suggests a potential role of this compound class in the marine environment and warrants further investigation into its ecological function.

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